

Spectroscopic Profile of 3-Bromo-2,2-dimethylpropanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-2,2-dimethylpropanoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-2,2-dimethylpropanoic acid** (CAS No. 2843-17-6), a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data that have been reported for **3-Bromo-2,2-dimethylpropanoic acid**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.42	Singlet	2H	CH_2Br
1.34	Singlet	6H	2 x CH_3

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
181.5	COOH
44.2	$\text{C}(\text{CH}_3)_2$
40.8	CH_2Br
24.3	$2 \times \text{CH}_3$

Note: NMR data was reported in CDCl_3 .

Table 3: Infrared (IR) Spectroscopy Peak List

Wavenumber (cm^{-1})	Assignment
2970-2880	C-H stretch (alkane)
1705	C=O stretch (carboxylic acid)
1470, 1380	C-H bend (gem-dimethyl)
1290	C-O stretch (carboxylic acid)
940	O-H bend (carboxylic acid dimer)
650	C-Br stretch

Note: IR data is predicted based on typical functional group frequencies and may vary slightly from experimental values.

Table 4: Mass Spectrometry (MS) Data

m/z	Interpretation
180/182	$[\text{M}]^+$ (Molecular ion peak with bromine isotopes)
101	$[\text{M} - \text{Br}]^+$
57	$[\text{C}(\text{CH}_3)_3]^+$
45	$[\text{COOH}]^+$

Note: Mass spectrometry data is predicted based on likely fragmentation patterns.

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectroscopic data are not consistently available in publicly accessible sources. However, the following represents a standard methodology for obtaining such data.

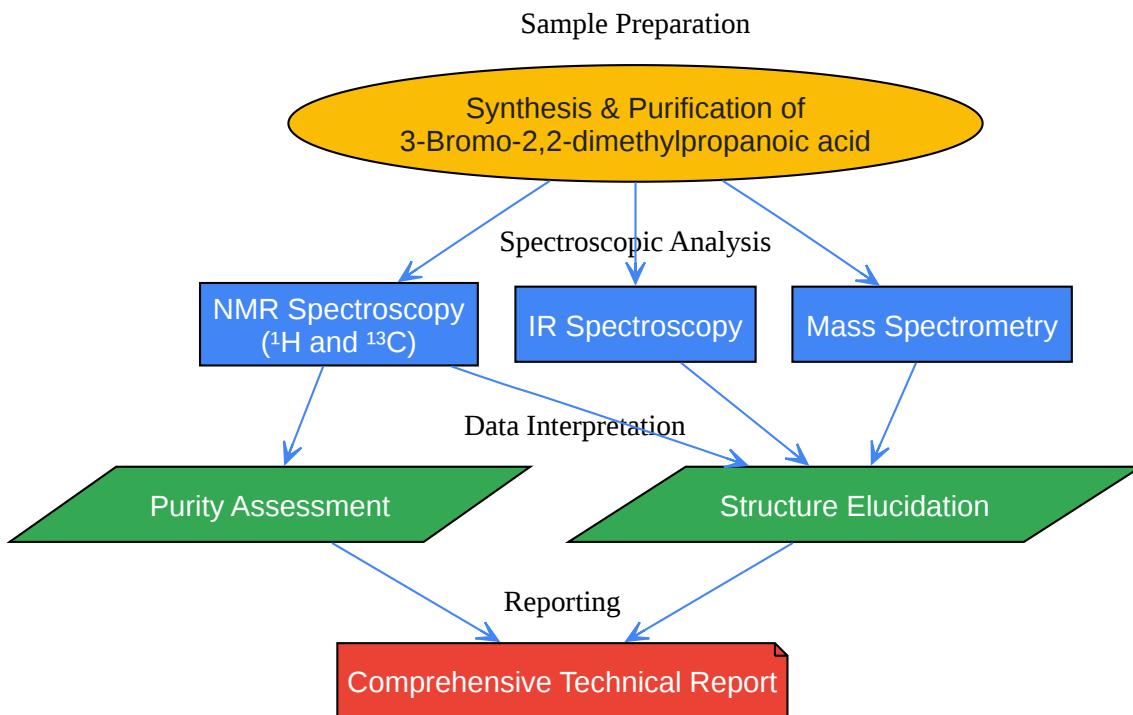
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of **3-Bromo-2,2-dimethylpropanoic acid** would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl_3). The ^1H and ^{13}C NMR spectra would be recorded on a spectrometer operating at a specific frequency, for instance, 300 MHz for ^1H NMR and 75 MHz for ^{13}C NMR. [1] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed on a diamond attenuated total reflectance (ATR) crystal, and the spectrum would be recorded over a range of approximately 4000 to 400 cm^{-1} .

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, likely with an electron ionization (EI) source. The sample would be introduced into the instrument, ionized, and the resulting fragments separated based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a compound like **3-Bromo-2,2-dimethylpropanoic acid**.



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References

- 1. 3-BROMO-2,2-DIMETHYLPROPIONIC ACID synthesis - [chemicalbook](#) [chemicalbook.com]
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